An In-depth Technical Guide to H-DL-Abu-OH (α-Aminobutyric Acid)
An In-depth Technical Guide to H-DL-Abu-OH (α-Aminobutyric Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-DL-Abu-OH, chemically known as DL-2-Aminobutanoic acid or α-Aminobutyric acid (AABA), is a non-proteinogenic α-amino acid that has garnered increasing interest in biomedical research. As a derivative of alanine, it participates in various metabolic pathways and has demonstrated significant immunomodulatory and metabolic regulatory effects. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential therapeutic applications of H-DL-Abu-OH. Detailed experimental protocols for studying its effects on macrophage polarization and in a preclinical model of metabolic dysfunction-associated steatotic liver disease (MASLD) are presented. Furthermore, this document summarizes key quantitative data from recent studies and visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. While this guide aims to be extensive, it is important to note that specific details from some of the most recent pre-clinical studies, particularly quantitative outcomes and detailed methodologies for its application in MASLD, are based on preliminary findings and publicly available abstracts, as full-text data is not yet available. Additionally, to date, specific molecular docking studies detailing the binding of H-DL-Abu-OH to key protein targets such as AMPK and SIRT1 have not been identified in the public domain.
Chemical Identity and Properties
H-DL-Abu-OH is a racemic mixture of the D and L isomers of 2-aminobutanoic acid. It is structurally similar to the proteinogenic amino acid alanine, with an additional ethyl side chain.[1][2]
| Property | Value | Reference |
| Systematic Name | DL-2-Aminobutanoic acid | [3][4] |
| Common Synonyms | DL-α-Aminobutyric acid, H-DL-Abu-OH, AABA, Butyrine, Homoalanine | [2][4][5] |
| CAS Number | 2835-81-6 | [1][3][6] |
| Molecular Formula | C4H9NO2 | [3][6][7] |
| Molecular Weight | 103.12 g/mol | [3][6][7] |
| Appearance | White solid | [8] |
| Purity | Typically ≥99% for research applications | [3][4] |
| Solubility | Soluble in water | [5] |
| Storage | Room temperature | [1][7] |
Biological Activities and Therapeutic Potential
H-DL-Abu-OH exhibits a range of biological activities, positioning it as a molecule of interest for therapeutic development. Its primary roles appear to be in the regulation of inflammation and metabolic processes.
-
Immunomodulation: H-DL-Abu-OH has been shown to modulate the activity of macrophages, key cells of the innate immune system. Specifically, it can suppress the pro-inflammatory M1 macrophage polarization induced by lipopolysaccharide (LPS). This is achieved through a combination of metabolic reprogramming and epigenetic modifications.
-
Metabolic Regulation: Recent preclinical studies suggest that H-DL-Abu-OH can ameliorate metabolic dysfunction-associated steatotic liver disease (MASLD). The proposed mechanism involves the enhancement of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, which are central regulators of cellular energy homeostasis and metabolism. Furthermore, it appears to modulate the gut-liver axis, influencing the gut microbiome composition.
-
Neurotransmission: There is some evidence to suggest a potential role for α-aminobutyric acid in neurotransmission, although this is less well-characterized than its metabolic and immunomodulatory functions.[5]
-
Ergogenic Supplement: Amino acid derivatives, including H-DL-Abu-OH, have been explored as ergogenic supplements for their potential to influence anabolic hormone secretion and supply fuel during exercise.[1]
Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol is based on the methodology described by Gong et al. (2023) to investigate the effect of H-DL-Abu-OH on M1 macrophage polarization.
Objective: To determine the effect of H-DL-Abu-OH on the polarization of bone marrow-derived macrophages (BMDMs) to a pro-inflammatory M1 phenotype upon stimulation with lipopolysaccharide (LPS).
Materials:
-
Bone marrow cells isolated from C57BL/6 mice
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
H-DL-Abu-OH (α-Aminobutyric acid)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb)
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitric oxide (NO) measurement
-
Protein lysis buffer and Western blot reagents
-
Antibodies for iNOS and a loading control (e.g., β-actin)
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI-1640 medium containing 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 2-3 days.
-
-
Macrophage Stimulation and Treatment:
-
Seed the differentiated BMDMs into appropriate culture plates.
-
Pre-treat the BMDMs with varying concentrations of H-DL-Abu-OH for a specified period (e.g., 24 hours).
-
Stimulate the cells with 100 ng/mL LPS for a further 24 hours to induce M1 polarization. Include a control group with LPS stimulation but without H-DL-Abu-OH pre-treatment.
-
-
Analysis of M1 Markers:
-
Gene Expression (qPCR): Harvest the cells, extract total RNA, and synthesize cDNA. Perform qPCR to measure the relative mRNA expression levels of M1 marker genes (Nos2, Tnf, Il6).
-
Cytokine Secretion (ELISA): Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.
-
Nitric Oxide Production: Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatants using the Griess reagent.
-
Protein Expression (Western Blot): Lyse the cells and perform Western blotting to detect the protein levels of inducible nitric oxide synthase (iNOS).
-
In Vivo Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Model
The following is a generalized protocol based on the abstract by Felicianna et al. (2025). The full experimental details, including the precise dosage of H-DL-Abu-OH and the duration of the treatment, were not available in the public domain at the time of this writing.
Objective: To investigate the therapeutic effect of H-DL-Abu-OH on the progression of MASLD in a diet-induced mouse model.
Materials:
-
C57BL/6 mice
-
High-fat/high-cholesterol diet (HFD)
-
Standard chow diet
-
H-DL-Abu-OH (α-Aminobutyric acid)
-
Vehicle for oral gavage (e.g., water or saline)
-
Equipment for oral gavage
-
Materials for blood collection and serum analysis (e.g., for triglycerides, cholesterol, insulin)
-
Materials for liver tissue collection and processing (for histology, gene and protein expression analysis)
-
Materials for fecal sample collection for gut microbiome analysis
Procedure:
-
Animal Model Induction:
-
Acclimate C57BL/6 mice to the animal facility for at least one week.
-
Divide the mice into experimental groups: a control group on a standard chow diet, an HFD-fed group, and an HFD-fed group treated with H-DL-Abu-OH.
-
Feed the HFD groups the high-fat/high-cholesterol diet to induce MASLD. The duration of the diet will depend on the desired severity of the disease.
-
-
Treatment Administration:
-
Administer H-DL-Abu-OH or vehicle to the respective groups daily via oral gavage. The dosage and treatment duration should be based on preliminary studies or literature.
-
-
Outcome Measures:
-
Metabolic Parameters: Monitor body weight and food intake regularly. At the end of the study, collect blood samples to measure serum levels of triglycerides, cholesterol, and insulin (B600854) to assess insulin resistance.
-
Liver Histology: Euthanize the mice and collect liver tissues. Fix a portion of the liver in formalin for histological analysis (H&E staining) to assess hepatic steatosis.
-
Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of genes and proteins related to lipogenesis, fatty acid oxidation, and the AMPK/SIRT1 pathway (e.g., via qPCR and Western blotting).
-
Gut Microbiome Analysis: Collect fecal samples at baseline and at the end of the study for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.
-
Quantitative Data Summary
Effect of H-DL-Abu-OH on M1 Macrophage Polarization
The following table summarizes the key findings from Gong et al. (2023) on the effect of H-DL-Abu-OH (AABA) on LPS-induced M1 macrophage polarization.
| Parameter | Condition | Result | p-value |
| Gene Expression (mRNA) | |||
| Nos2 | LPS | Increased | <0.01 |
| LPS + AABA | Decreased vs. LPS | <0.01 | |
| Tnf | LPS | Increased | <0.01 |
| LPS + AABA | Decreased vs. LPS | <0.01 | |
| Il6 | LPS | Increased | <0.01 |
| LPS + AABA | Decreased vs. LPS | <0.01 | |
| Cytokine Secretion | |||
| TNF-α | LPS | Increased | <0.001 |
| LPS + AABA | Decreased vs. LPS | <0.001 | |
| IL-6 | LPS | Increased | <0.001 |
| LPS + AABA | Decreased vs. LPS | <0.001 | |
| Nitric Oxide (NO) Production | LPS | Increased | <0.001 |
| LPS + AABA | Decreased vs. LPS | <0.001 |
Signaling Pathways
H-DL-Abu-OH in Macrophage Polarization
H-DL-Abu-OH inhibits M1 macrophage polarization through a dual mechanism involving metabolic reprogramming and epigenetic modification. It enhances the expression of EZH2, a histone methyltransferase, which in turn increases the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) at the promoter regions of pro-inflammatory genes, leading to their transcriptional repression.
Proposed Mechanism of H-DL-Abu-OH in MASLD
Based on the findings of Felicianna et al. (2025), H-DL-Abu-OH is proposed to ameliorate MASLD by enhancing the AMPK/SIRT1 signaling pathway. Activation of this pathway leads to the suppression of lipogenesis and the promotion of fatty acid oxidation.
Conclusion and Future Directions
H-DL-Abu-OH (α-Aminobutyric acid) is an intriguing non-proteinogenic amino acid with demonstrated potential in modulating key inflammatory and metabolic pathways. The available evidence strongly suggests its therapeutic utility in inflammatory diseases and metabolic disorders such as MASLD. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate its mechanisms of action and explore its clinical relevance.
Future research should focus on several key areas. Firstly, the complete elucidation of the experimental details and quantitative outcomes from the preclinical MASLD studies is essential. Secondly, a critical next step is to perform molecular docking and binding affinity studies to identify the direct molecular targets of H-DL-Abu-OH, particularly its interaction with key regulatory proteins like AMPK and SIRT1. Understanding these direct interactions will be pivotal for its development as a targeted therapeutic agent. Finally, further in vivo studies are warranted to explore its efficacy and safety in a broader range of disease models, paving the way for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharides accelerate hepatic steatosis in the development of nonalcoholic fatty liver disease in Zucker rats [jstage.jst.go.jp]
- 4. A magnetic affinity approach to identify plant GABA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uefconnect.uef.fi [uefconnect.uef.fi]
- 6. Frontiers | Elucidating the gut microbiota-driven crosstalk: mechanistic interplay of lobetyolin in coordinating cholesterol homeostasis and anti-inflammatory pathways in hyperlipidemic mice models [frontiersin.org]
- 7. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations | PLOS One [journals.plos.org]
- 8. Identification of potential AMPK activator by pharmacophore modeling, molecular docking and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
